![molecular formula C12H11FN2O3S2 B5591407 4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)

4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

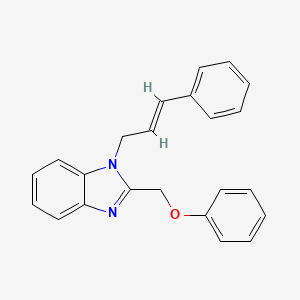

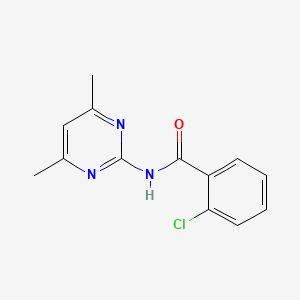

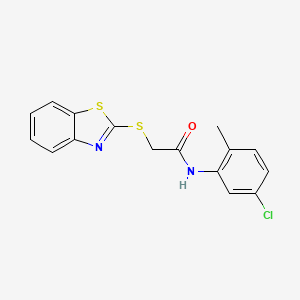

The synthesis of 4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide and related compounds involves multiple steps, including the use of precursors like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and 1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate. These processes often result in compounds with significant antimicrobial activities (Ghorab et al., 2017) (Ramazani et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using methods like X-ray crystallography, revealing details about the arrangement of atoms and bonds within the molecule. Such studies provide insights into the physical and chemical properties of the compound (Ramazani et al., 2011).

Applications De Recherche Scientifique

Anticancer Activity

Research into the synthesis and structure-activity relationships of certain derivatives, including those related to "4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide", has led to the discovery of compounds with potential anticancer properties. A study by Tucker, Crook, and Chesterson (1988) found that derivatives exhibited partial androgen agonist activity or acted as pure antagonists, with implications for treating androgen-responsive diseases. Similarly, research by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety showed remarkable cytotoxic activity against various cancer cell lines, suggesting potential as anticancer agents (Tucker, Crook, & Chesterson, 1988); (Ravichandiran et al., 2019).

Antimicrobial Activity

The antimicrobial activity of derivatives has been demonstrated in studies such as the one by Ghorab et al. (2017), which synthesized novel compounds showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests a potential for developing new antimicrobial agents from sulfonamide derivatives (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science Applications

In material science, the compound and its derivatives have been investigated for the development of new polymers with potential applications in technology and industry. For example, Mehdipour‐Ataei and Hatami (2007) described the synthesis of aromatic poly(sulfone sulfide amide imide)s, demonstrating the utility of similar compounds in creating new types of soluble thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).

Chemical Biology

In chemical biology, the reactivity and binding properties of sulfonamide derivatives have been utilized in developing novel probes and sensors. A study by Xu et al. (2019) introduced a method for the synthesis of aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as probes in chemical biology and molecular pharmacology. This research underscores the compound's relevance in synthesizing diverse chemical libraries for biological studies (Xu, Xu, Yang, Cao, & Liao, 2019).

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-8(13)3-5-9/h2-7,15H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDPXKDFUPZGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5591329.png)

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5591336.png)

![3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5591340.png)

![2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)

![4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5591391.png)

![5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5591394.png)

![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)

![6-{5-[1-(acetylamino)ethyl]-2-thienyl}hexanoic acid](/img/structure/B5591413.png)

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)